molecular formula C27H23ClN2O B2795052 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime CAS No. 339105-92-9

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime

Cat. No.: B2795052
CAS No.: 339105-92-9
M. Wt: 426.94
InChI Key: VPHKHSLXZZPMAW-GNVQSUKOSA-N
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Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime is unique due to its specific substitution pattern and the presence of the oxime group.

Properties

IUPAC Name

(Z)-N-[(3-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O/c28-22-12-7-9-20(17-22)19-31-29-25-15-8-16-26-24(25)18-27(21-10-3-1-4-11-21)30(26)23-13-5-2-6-14-23/h1-7,9-14,17-18H,8,15-16,19H2/b29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKHSLXZZPMAW-GNVQSUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC=C5)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC=C5)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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